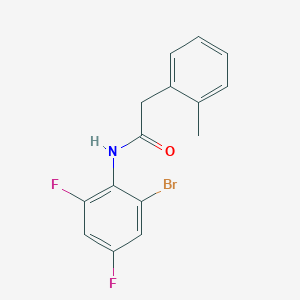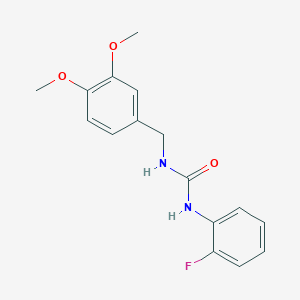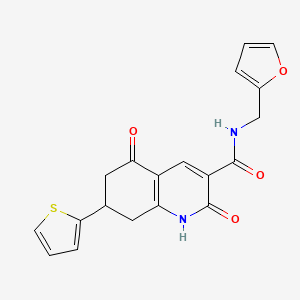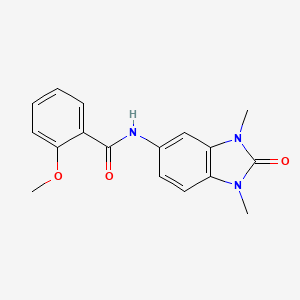![molecular formula C16H18F3NO B5371370 5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one](/img/structure/B5371370.png)
5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one, also known as DMCM, is a chemical compound that has been widely used in scientific research. It belongs to the class of cyclohexenones, which are known for their pharmacological properties. DMCM has been studied for its effects on the central nervous system, particularly its ability to modulate the activity of GABA receptors.
Wirkmechanismus
The mechanism of action of 5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one involves its interaction with the GABA receptor. This compound binds to a specific site on the receptor, known as the benzodiazepine site, which is distinct from the GABA binding site. This leads to an allosteric modulation of the receptor, enhancing its affinity for GABA and increasing the opening of the chloride ion channel. This results in increased inhibitory activity, leading to the sedative, anxiolytic, and anticonvulsant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has sedative, anxiolytic, and anticonvulsant properties, making it useful for the treatment of anxiety and epilepsy. This compound has also been shown to have muscle relaxant properties, making it useful for the treatment of muscle spasms. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one has several advantages for lab experiments. It is a potent and selective modulator of GABA receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. This compound is also relatively stable and easy to handle, making it suitable for use in in vitro and in vivo experiments. However, this compound has some limitations. It is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. Additionally, this compound has a short half-life in vivo, which can limit its usefulness for long-term studies.
Zukünftige Richtungen
There are several future directions for 5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one research. One area of interest is the development of more selective modulators of GABA receptors, which could lead to the development of more targeted therapeutics for anxiety, epilepsy, and other neurological conditions. Another area of interest is the investigation of the anti-inflammatory properties of this compound, which could lead to the development of new treatments for inflammatory conditions. Additionally, further studies are needed to investigate the long-term effects of this compound on the central nervous system, particularly its potential for tolerance and dependence.
Synthesemethoden
The synthesis of 5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one involves the reaction of 3-(trifluoromethyl)benzylamine with 5,5-dimethylcyclohexane-1,3-dione. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is obtained after purification through column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-3-{[3-(trifluoromethyl)benzyl]amino}-2-cyclohexen-1-one has been extensively studied for its effects on the central nervous system. It is a potent modulator of GABA receptors, which are the major inhibitory neurotransmitter receptors in the brain. This compound has been shown to enhance the binding of GABA to its receptor, leading to increased inhibitory activity. This makes this compound a useful tool for studying the role of GABA receptors in various physiological and pathological conditions, such as anxiety, epilepsy, and addiction.
Eigenschaften
IUPAC Name |
5,5-dimethyl-3-[[3-(trifluoromethyl)phenyl]methylamino]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO/c1-15(2)8-13(7-14(21)9-15)20-10-11-4-3-5-12(6-11)16(17,18)19/h3-7,20H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVOPZSRCQXXHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCC2=CC(=CC=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26665890 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-allyl-4-hydroxy-5-methoxybenzylidene)-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5371300.png)
![2-(4-fluorophenyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5371308.png)


![4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5371346.png)

![4-{4-[(2-fluorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5371357.png)
![3-cyclopentyl-6-(1-pyridin-2-ylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5371359.png)
![N,N-diethyl-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5371367.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B5371368.png)
![3-{2-oxo-2-[4-(3-pyridinylmethoxy)-1-piperidinyl]ethyl}morpholine dihydrochloride](/img/structure/B5371376.png)

![6-[methyl(pyridin-2-ylmethyl)amino]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5371392.png)
